Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based small molecule characterized by a sulfamoyl bridge (NHSO₂) linking the thiophene core to a substituted phenyl group (4-chloro-2-methoxy-5-methylphenyl). Its molecular formula is C₂₁H₁₉ClN₂O₅S₂, with a molecular weight of 479.0 g/mol (calculated). The sulfamoyl group distinguishes it from sulfonyl (SO₂) or sulfonamide (NHSO₂R) derivatives, impacting solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-12-5-7-14(8-6-12)15-11-29-19(21(24)28-4)20(15)30(25,26)23-17-9-13(2)16(22)10-18(17)27-3/h5-11,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKMAZARQKNGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C(=C3)C)Cl)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the sulfamoyl and ester groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: This step often involves the reaction of an amine with a sulfonyl chloride.
Esterification: The carboxylic acid group is converted to an ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has shown potential as a pharmaceutical agent due to its unique structural properties. Its applications include:
Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various microbial strains, suggesting a structure-activity relationship (SAR) that favors compounds with electron-withdrawing groups .
Anticancer Properties : In vitro assays have revealed that this compound exhibits cytotoxic effects on human cancer cell lines, particularly lung cancer cells (A-549). The presence of specific substituents appears to enhance its efficacy compared to standard chemotherapeutics.
Antioxidant Activity : The compound has been studied for its antioxidant properties, demonstrating significant radical scavenging activity. This is crucial for mitigating oxidative stress-related diseases .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique thiophene structure allows for various coupling reactions, including:
Suzuki-Miyaura Coupling Reaction : This method is widely used for forming carbon-carbon bonds, making the compound valuable in synthetic organic chemistry.
Material Science
This compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in electronic devices .
Antimicrobial Evaluation
A study conducted on various synthesized thiophene compounds demonstrated their effectiveness against a range of microbial species. The evaluation used tube dilution methods to assess activity against bacteria and fungi.
Cytotoxicity Assays
In vitro cytotoxicity assays using the sulforhodamine B (SRB) method revealed significant cytotoxic effects on A-549 lung cancer cells, indicating potential therapeutic applications in oncology.
Data Summary Table
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | Tube dilution method | Significant activity against tested strains |
| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |
| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and molecular differences between the target compound and analogous thiophene/thiazole derivatives:
Key Findings:
Core Heterocycle Differences: The thiophene core in the target compound (vs. thiazole or thiadiazole in others) influences aromaticity and electronic distribution.
4-Methylphenyl groups (shared with ) introduce steric hindrance, which may reduce enzymatic degradation but limit solubility compared to smaller substituents (e.g., hydroxy in ).
Molecular Weight and Polarity: The target compound’s higher molecular weight (479.0 g/mol) suggests lower bioavailability than smaller analogs like (238.7 g/mol). Compounds with hydroxy or amino groups (e.g., ) exhibit higher aqueous solubility, whereas methylsulfanyl and aryl groups enhance lipophilicity .
Thiadiazole derivatives () are linked to medicinal applications, but the target compound’s sulfamoyl-thiophene motif may favor agrochemical over pharmaceutical use.
Biological Activity
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a novel compound belonging to the thiophene derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives often involves reactions such as the Vilsmeier-Haack reaction, which allows for the introduction of various functional groups. The compound can be synthesized through a multi-step process that includes the formation of thiophene rings and the subsequent attachment of sulfamoyl and carboxylate groups. Such synthetic pathways have been detailed in various studies focusing on thiophene-based compounds, emphasizing their structural diversity and potential biological implications .
Biological Activity
Thiophene derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
Research indicates that thiophene derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that certain thiophene compounds show efficacy against both Gram-positive and Gram-negative bacteria. The compound's structural features, particularly the presence of electron-withdrawing groups like chloro and methoxy, may enhance its antibacterial potency .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Reference Compound (e.g., Amoxicillin) | Antibacterial | 30 |
Anticancer Activity
Thiophene derivatives are also being investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including prostate cancer (PC-3). The mechanism is believed to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
Several studies have reported that thiophene derivatives exhibit anti-inflammatory and analgesic effects. These compounds may modulate inflammatory pathways and reduce pain perception through interaction with specific receptors or enzymes involved in inflammation .
Case Studies
- Antibacterial Study : A study evaluated various thiophene derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions showed significantly lower MIC values compared to standard antibiotics, suggesting their potential as new antibacterial agents .
- Anticancer Evaluation : In vitro studies on PC-3 prostate cancer cells revealed that this compound inhibited cell proliferation effectively, with IC50 values indicating strong cytotoxicity .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for each step?
The synthesis involves multi-step protocols focusing on constructing the thiophene core and introducing functional groups:
- Step 1: Thiophene ring formation
Cyclization of sulfur-containing precursors (e.g., dienes or β-keto esters) under reflux with catalysts like polyphosphoric acid (PPA) or iodine. Temperature control (80–120°C) is critical to avoid side products . - Step 2: Sulfamoylation
Reaction of the thiophene intermediate with chlorosulfonic acid or sulfamoyl chloride derivatives. Anhydrous conditions (e.g., dry DCM) and low temperatures (0–5°C) minimize hydrolysis . - Step 3: Substituent introduction
Electrophilic aromatic substitution (EAS) for methoxy and methyl groups, requiring Lewis acids (e.g., AlCl₃) and controlled stoichiometry to prevent over-substitution .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation :
- Purity assessment :
Q. How can the crystal structure of this compound be resolved, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is optimal. Key steps:
- Crystallization : Slow evaporation of ethanol or DMF solutions at 25°C .
- Data refinement : Software like SHELXL for H-atom placement and thermal parameter adjustment.
- Structural insights : Confirmation of sulfamoyl group geometry (tetrahedral S=O) and π-stacking interactions in the thiophene-aryl system, relevant for solid-state reactivity .
Advanced Research Questions
Q. How can researchers optimize sulfamoylation yields when synthesizing this compound?
Low yields (~40–50%) in sulfamoylation often arise from moisture sensitivity or competing side reactions. Mitigation strategies:
-
Reagent selection : Use freshly distilled sulfamoyl chloride and molecular sieves to maintain anhydrous conditions .
-
Temperature modulation : Stepwise warming from 0°C to room temperature post-reaction .
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Catalytic additives : Triethylamine (1.2 eq) as a proton scavenger to accelerate substitution .
-
Yield comparison :
Condition Yield (%) Reference Dry DCM, 0°C 52 With Et₃N, RT 68
Q. How should contradictory reports about its biological activity (e.g., anti-inflammatory vs. no effect) be addressed experimentally?
Discrepancies may stem from assay variability or cellular context. A systematic approach includes:
- Dose-response profiling : Test concentrations from 1 nM–100 μM in primary macrophages (LPS-induced TNF-α assay) and cancer cell lines (e.g., HeLa) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to identify interacting pathways (e.g., NF-κB or COX-2) .
- Metabolic stability : Assess liver microsome half-life (e.g., human S9 fraction) to rule out rapid degradation masking activity .
Q. What computational methods can predict this compound’s reactivity or interactions with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular docking : AutoDock Vina for protein-ligand binding (e.g., COX-2 or PPAR-γ). Use the compound’s SMILES string (from ) to generate 3D conformers.
- MD simulations : GROMACS for stability assessment of ligand-receptor complexes over 100 ns trajectories .
Methodological Notes
- Synthesis reproducibility : Always confirm intermediate purity via TLC before proceeding to subsequent steps .
- Data validation : Cross-reference NMR shifts with structurally analogous compounds (e.g., ethyl 4-(4-chlorophenyl)thiophene derivatives ).
- Advanced analytics : Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
